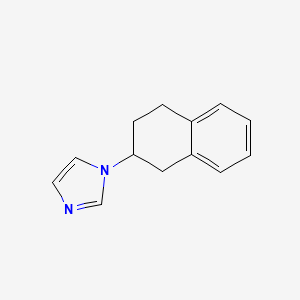
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazole
Cat. No. B8692616
M. Wt: 198.26 g/mol
InChI Key: RAIOHQDCXSHSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04602022
Procedure details


1,2,3,4-tetrahydro-2-(1-imidazolyl)-naphthalene hydrochloride, which treated with the stoichiometric amount of NaHCO3, gave 1,2,3,4-tetrahydro-2-(1-imidazolyl)naphthalene, m.p. 95°-98° C.
Name
1,2,3,4-tetrahydro-2-(1-imidazolyl)-naphthalene hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl.[N:2]1([CH:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8]2)[CH:6]=[CH:5][N:4]=[CH:3]1.C([O-])(O)=O.[Na+]>>[N:2]1([CH:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8]2)[CH:6]=[CH:5][N:4]=[CH:3]1 |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
1,2,3,4-tetrahydro-2-(1-imidazolyl)-naphthalene hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1(C=NC=C1)C1CC2=CC=CC=C2CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC=C1)C1CC2=CC=CC=C2CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
